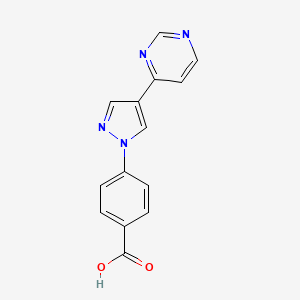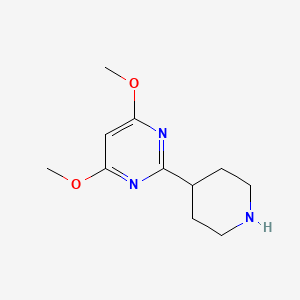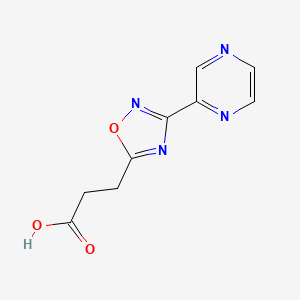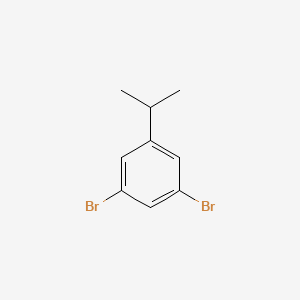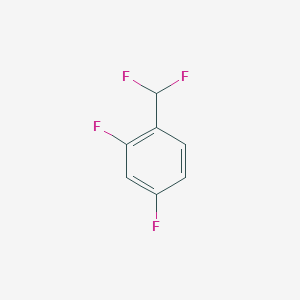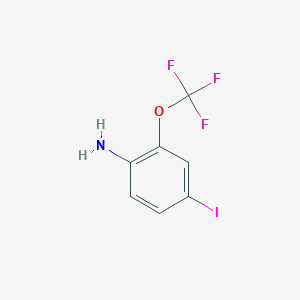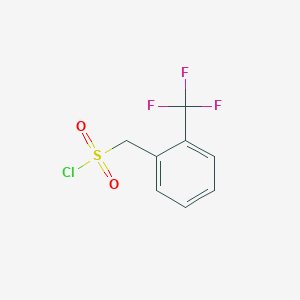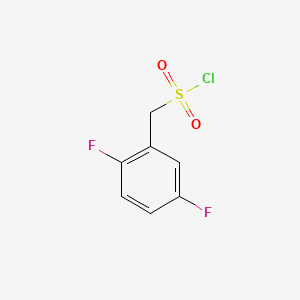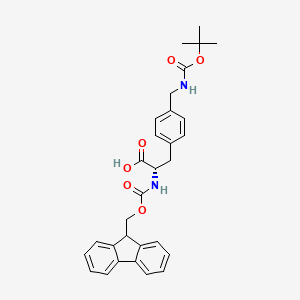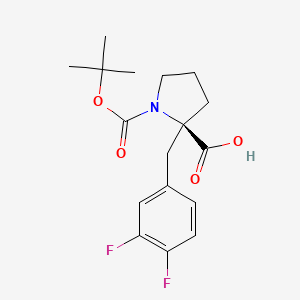
(R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid is a compound that can be associated with the family of pyrrolidine derivatives. These compounds are often of interest due to their potential pharmacological activities, particularly as intermediates in the synthesis of nicotinic acetylcholine receptor agonists . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and the presence of the difluorobenzyl moiety suggests potential for increased metabolic stability and specificity in biological systems.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been optimized for large-scale preparation, as seen in the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . This process involves key transformations such as debenzylation and ring hydrogenation. Additionally, the one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which could potentially be adapted for the synthesis of (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of a similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been analyzed, revealing that the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the carboxyl group plane and the pyrrolidine ring, as well as between the pyrrolidine ring and the methoxy group, have been measured, providing insight into the three-dimensional arrangement of substituents which is crucial for understanding the reactivity and interaction of the molecule with biological targets .
Chemical Reactions Analysis
While specific reactions of (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid are not detailed in the provided papers, the general reactivity of pyrrolidine derivatives can be inferred. The presence of the Boc group suggests that it could be deprotected under acidic conditions to yield the free amine, which could then be used for further functionalization or as a pharmacophore in drug design. The difluorobenzyl group could participate in electrophilic aromatic substitution reactions, given the activating influence of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be deduced from their molecular structure. For instance, the intermolecular hydrogen bonding observed in the crystal structure of a related compound suggests that (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid may also exhibit hydrogen bonding, which could affect its solubility and stability . The presence of fluorine atoms is likely to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate biological membranes and bind to target receptors.
科学的研究の応用
Structural Role in Biological Activities
Carboxylic acids, including those similar in structure to (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, play a significant role in biological systems. Natural carboxylic acids derived from plants show varied biological activities based on their structure, affecting their antioxidant, antimicrobial, and cytotoxic activities. The presence of hydroxyl groups and the carboxyl group's chelating ability with metal ions significantly influence these activities (Godlewska-Żyłkiewicz et al., 2020).
Pyrrolidine Ring in Drug Discovery
(R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid features a pyrrolidine ring, a significant scaffold in drug discovery. The pyrrolidine ring is extensively utilized in medicinal chemistry to develop treatments for various human diseases. Its non-planarity, stereochemistry, and sp3-hybridization allow for extensive pharmacophore exploration, contributing to diverse biological profiles. The different stereoisomers of the pyrrolidine ring can lead to varying biological activities due to their distinct binding modes to enantioselective proteins (Li Petri et al., 2021).
Influence of Structure on Electronic Systems and Bioactivity
The structure of carboxylic acids, including derivatives similar to (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, impacts their electronic systems and bioactivity. Studies on benzoates, salicylates, nicotinates, and isoorotates reveal that the perturbation and stabilization of the electronic system of these molecules by metals are correlated with their position in the periodic table. These interactions are crucial for understanding the nature of these compounds' interactions with biological targets (Lewandowski et al., 2005).
特性
IUPAC Name |
(2R)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIEKXTHCSFGK-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375975 |
Source


|
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959578-29-1 |
Source


|
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)
